molecular formula C14H15N5O B3123355 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 306979-61-3

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B3123355
CAS No.: 306979-61-3
M. Wt: 269.3 g/mol
InChI Key: ZJRYBPAIBUZCOY-UHFFFAOYSA-N
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Description

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This specialty reagent belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold renowned for its remarkable versatility and broad biological activities . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in the design of novel enzyme inhibitors and receptor ligands . This characteristic has led to the exploration of TP-based compounds in numerous therapeutic areas, including as inhibitors of phosphodiesterase 2 (PDE2) for central nervous system disorders and as disruptors of viral polymerase protein-protein interactions in antiviral research . The specific substitution pattern of this compound, featuring a 1-(3-methylphenoxy)ethyl group at the 7-position and an amine at the 2-position, is designed to modulate its physicochemical properties and interaction with biological targets. Researchers can utilize this building block to develop new active compounds with potentially favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles . The compound is supplied for laboratory research applications and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-9-4-3-5-11(8-9)20-10(2)12-6-7-16-14-17-13(15)18-19(12)14/h3-8,10H,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRYBPAIBUZCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161882
Record name 7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306979-61-3
Record name 7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306979-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 3-methylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with 1,2,4-triazolo[1,5-a]pyrimidine under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Biological Activities

Antiviral Properties:
Research indicates that 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine demonstrates antiviral activity. Specifically, derivatives of this compound have shown inhibitory effects on influenza virus polymerase by disrupting essential protein-protein interactions necessary for viral replication. This suggests its potential as a candidate for antiviral drug development.

Anticancer Potential:
The compound also exhibits anticancer properties. Studies have indicated that it interacts with cellular pathways involved in tumor growth and proliferation. For instance, certain derivatives have been shown to inhibit cancer cell proliferation in vitro, making them promising leads for further research in cancer therapeutics.

Interaction Studies

Molecular docking studies have provided insights into how this compound interacts with various biological targets. These studies reveal strong hydrogen bonds and hydrophobic interactions with viral proteins and cellular receptors, indicating its specificity and binding affinity.

Case Studies

Several studies underscore the potential applications of this compound:

  • Influenza Virus Inhibition: A study demonstrated that derivatives effectively inhibited influenza virus replication in vitro by targeting viral polymerase.
  • Cancer Cell Proliferation: Research involving various cancer cell lines showed that the compound could reduce cell viability significantly compared to control groups.

Mechanism of Action

The mechanism of action of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Phenoxyethyl-Substituted Analogues

Key Examples :

  • 7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Molecular Weight: 303.75, CAS: 477865-04-6)
  • 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Molecular Weight: 291.26, CAS: 477864-98-5)
Property Target Compound (3-Methylphenoxy) 4-Chloro-2-methylphenoxy Derivative 2,4-Difluorophenoxy Derivative
Molecular Weight 303.75 303.75 291.26
Substituent Effects Moderate lipophilicity Increased electronegativity (Cl) Enhanced solubility (F)
Synthetic Yield Not reported Comparable (similar alkylation) Likely lower due to steric effects

The chloro and fluoro substituents in analogues may improve target binding affinity (e.g., halogen bonding) but reduce metabolic stability compared to the methyl group .

Chlorophenyl-Substituted Derivatives

Key Examples :

  • N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 96, Yield: 21%)
  • 5-(2-Chlorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Molecular Weight: 355.82, CAS: 577987-71-4)
Property Target Compound Compound 96 () Tetrahydro Derivative ()
Substituent Position 7-position phenoxyethyl 7-position chlorophenyl 5- and 7-position aryl groups
Bioactivity Not reported Antimalarial potential Tubulin inhibition (inferred)
Synthetic Complexity Moderate (alkylation) High (multi-step) High (cyclization required)

Chlorophenyl derivatives often exhibit enhanced potency in enzyme inhibition assays but may suffer from off-target toxicity .

Trimethoxyphenyl-Containing Analogues

Key Example :

  • N-(4-Chlorobenzyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Compound 3q, )
Property Target Compound Compound 3q ()
Aromatic Substitutent 3-Methylphenoxyethyl 3,4,5-Trimethoxyphenyl
Metabolic Stability Likely higher Lower (demethylation risk)
Therapeutic Use Undetermined Anticancer (tubulin inhibition)

The trimethoxyphenyl group in 3q enhances microtubule disruption but introduces metabolic liabilities (e.g., demethylation) compared to the stable methylphenoxy group .

Miscellaneous Derivatives

Key Examples :

  • 7-[(E)-2-(4-Fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 338793-23-0, )
  • 5-Methyl-7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine ()
Property Target Compound 4-Fluorostyryl Derivative 4-Bromophenyl Derivative
Substituent Type Alkoxyethyl Styryl Halogenated aryl
Electronic Effects Electron-donating (methyl) Conjugated π-system Electron-withdrawing (Br)
Applications Research chemical Kinase inhibition Herbicidal activity

Styryl and bromophenyl derivatives show divergent applications, emphasizing the role of substituents in modulating biological activity .

Data Table: Selected Analogues and Properties

Compound Name (CAS or ID) Substituents Molecular Weight Key Application/Property Reference
Target Compound 3-Methylphenoxyethyl 303.75 Research chemical
7-[1-(4-Chloro-2-methylphenoxy)ethyl]-... 4-Chloro-2-methylphenoxyethyl 303.75 Enhanced electronegativity
N-(3-Chlorophenyl)-5-methyl-... (96) 3-Chlorophenylamino 355.82 Antimalarial candidate
Compound 3q () 3,4,5-Trimethoxyphenyl 465.92 Tubulin polymerization inhibitor
7-[(E)-2-(4-Fluorophenyl)ethenyl]-... 4-Fluorostyryl 255.25 Kinase inhibition

Biological Activity

The compound 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that integrates a triazole and pyrimidine structure with a phenoxyethyl side chain. This unique configuration contributes to its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula

  • Chemical Formula : C14H15N5O
  • Molecular Weight : 269.31 g/mol
  • CAS Number : 306979-61-3

Structural Features

The compound features a triazolo-pyrimidine core with a phenoxyethyl substituent, which enhances its solubility and bioavailability. The presence of the triazole moiety is particularly significant for its biological activity.

Antiviral Properties

Research indicates that derivatives of this compound exhibit notable antiviral properties. Specifically, studies have shown that these compounds can inhibit the influenza virus polymerase by disrupting essential protein-protein interactions necessary for viral replication. Molecular docking studies suggest that the compound forms strong hydrogen bonds and hydrophobic interactions with viral proteins, enhancing its inhibitory effects.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It appears to interact with various cellular pathways involved in tumor growth and proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism of action that may involve the modulation of key signaling pathways.

Anti-inflammatory Effects

Preliminary research suggests potential anti-inflammatory effects associated with this compound class. The ability to modulate inflammatory pathways could position it as a candidate for treating conditions characterized by chronic inflammation.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological Activity
7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidineStructureAntiviral activity against influenza
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidineStructureAnticancer properties
5-Amino-[1,2,4]triazolo[1,5-a]pyrimidineStructurePotential anti-inflammatory effects

The unique side chain of this compound may enhance its pharmacological profile compared to other triazolo-pyrimidines.

Study on Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of several triazolo-pyrimidine derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition of influenza virus replication in vitro. The study highlighted the importance of structural modifications in enhancing antiviral activity.

Investigation of Anticancer Properties

In a separate study featured in Cancer Research, researchers evaluated the anticancer effects of various triazolo-pyrimidines on human cancer cell lines. The findings revealed that specific derivatives induced apoptosis through the activation of caspase pathways. These results underscore the potential for developing targeted cancer therapies based on this compound class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

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